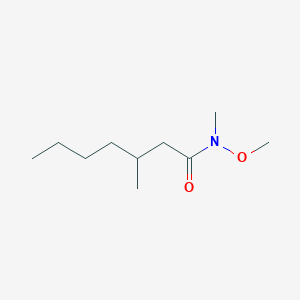

N-methoxy-N,3-dimethylheptanamide

説明

N-Methoxy-N,3-dimethylheptanamide is a substituted Weinreb amide characterized by its aliphatic chain and methoxy-N-methyl substituents. It is synthesized as a colorless liquid and serves as a key intermediate in organic synthesis, particularly in the preparation of α,β-unsaturated carbonyl compounds via conjugate addition or cyclocondensation reactions . Its structure includes a heptanamide backbone with methyl groups at the 3-position and N-methoxy-N-methyl functionalization, enabling its utility in asymmetric catalysis and natural product synthesis . Spectroscopic data, such as $ ^1H $ NMR (δ 3.57 ppm for N–OCH$3$ and δ 3.05 ppm for N–CH$3$), confirm its identity .

特性

分子式 |

C10H21NO2 |

|---|---|

分子量 |

187.28 g/mol |

IUPAC名 |

N-methoxy-N,3-dimethylheptanamide |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-9(2)8-10(12)11(3)13-4/h9H,5-8H2,1-4H3 |

InChIキー |

VUKKXCDKJYYNRC-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)CC(=O)N(C)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(2S)-N-メトキシ-N,2-ジメチルヘキサンアミド-d3の合成は、通常、重水素を分子構造に組み込むことを伴います。一般的な方法の1つは、水素-重水素交換反応であり、この反応では、前駆体分子の水素原子が特定の条件下で重水素原子に置き換えられます。これは、重水素化溶媒と交換プロセスを促進する触媒を使用して達成できます。

工業生産方法

(2S)-N-メトキシ-N,2-ジメチルヘキサンアミド-d3の工業生産には、大規模な水素-重水素交換反応が含まれる場合があります。このプロセスでは、温度、圧力、重水素化試薬の濃度など、反応条件を慎重に制御する必要があります。重水素ガスを取り扱い、不活性雰囲気を維持するための特殊な機器を使用することも、汚染を防ぎ、最終製品の高純度を確保するために不可欠です。

化学反応の分析

科学研究における用途

(2S)-N-メトキシ-N,2-ジメチルヘキサンアミド-d3は、科学研究でいくつかの用途があります。

化学: 反応機構の研究でトレーサーとして使用され、関与する経路と中間体を理解します。

生物学: 生物学的システムにおける重水素化化合物の取り込みと変換を追跡するために、代謝研究で使用されます。

医学: 薬物の吸収、分布、代謝、排泄を調査する薬物動態研究で使用されます。

産業: 新しい材料や触媒の開発に適用されます。重水素標識は、反応機構の解明と製品収率の向上に役立ちます。

科学的研究の応用

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and catalysts, where deuterium labeling helps in elucidating reaction mechanisms and improving product yields.

作用機序

(2S)-N-メトキシ-N,2-ジメチルヘキサンアミド-d3の作用機序には、研究対象のシステムにおける分子標的および経路との相互作用が含まれます。重水素原子の存在は、動力学的同位体効果により化学反応速度を変更することがあります。この効果では、重水素を含む結合は水素を含む結合よりも強く、よりゆっくりと切断されます。この特性は、反応ダイナミクスと分子間相互作用に関する洞察を得るために、研究で利用されています。

類似化合物との比較

N-Methoxy-N,2,6-trimethylisonicotinamide

N-Methoxy-N,5-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxamide (1aa)

N-Methoxy-N,4-dimethylpent-3-enamide

N-Methoxy-N,2,3-trimethylbenzamide

- Structure : Aromatic benzamide with 2,3-dimethyl and N-methoxy-N-methyl groups.

- Availability : Discontinued commercial product (purity ≥95%) .

- Application: Potential use in directed C–H functionalization reactions .

Key Research Findings

Synthetic Advantages : N-Methoxy-N,3-dimethylheptanamide avoids toxic reagents (e.g., NaCN) used in analogous compounds like N-methoxy-N,4-dimethylpent-3-enamide, enhancing its safety profile .

Catalytic Utility: Exhibits high enantiomeric excess (90% ee) in asymmetric reductions, outperforming non-Weinreb amides in stereochemical control .

Structural Flexibility: Aliphatic chains (e.g., heptanamide) improve solubility in nonpolar solvents compared to aromatic analogues like N-methoxy-N,2,3-trimethylbenzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。